molecular formula C14H20F2N2O B15257674 2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylpentanamide

2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylpentanamide

Cat. No.: B15257674
M. Wt: 270.32 g/mol
InChI Key: JQQHTHBZNZMREH-UHFFFAOYSA-N
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Description

2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylpentanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an amino group, a difluorophenyl group, and a methylpentanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylpentanamide typically involves the reaction of 2,4-difluorophenyl ethylamine with 3-methylpentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylpentanamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carbonyl group can produce the corresponding amine.

Scientific Research Applications

2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylpentanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylpentanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-[1-(2,5-difluorophenyl)ethyl]-3-methylpentanamide
  • 2-amino-N-[1-(2,4-dichlorophenyl)ethyl]-3-methylpentanamide
  • 2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3-ethylpentanamide

Uniqueness

2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylpentanamide is unique due to the presence of the difluorophenyl group, which imparts specific chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C14H20F2N2O

Molecular Weight

270.32 g/mol

IUPAC Name

2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylpentanamide

InChI

InChI=1S/C14H20F2N2O/c1-4-8(2)13(17)14(19)18-9(3)11-6-5-10(15)7-12(11)16/h5-9,13H,4,17H2,1-3H3,(H,18,19)

InChI Key

JQQHTHBZNZMREH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C1=C(C=C(C=C1)F)F)N

Origin of Product

United States

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